molecular formula C14H15BrO B14215185 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one CAS No. 823809-70-7

2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one

Cat. No.: B14215185
CAS No.: 823809-70-7
M. Wt: 279.17 g/mol
InChI Key: HFNYEHGBNQHFAE-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a bromophenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromophenylethyl bromide with cyclohex-2-en-1-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in binding interactions, while the cyclohexenone ring can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the bromophenyl group.

    2-Bromophenylethylamine: Lacks the cyclohexenone ring but contains the bromophenyl group.

    2-Cyclohexen-1-one: Similar structure but without the bromophenyl group.

Uniqueness

2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one is unique due to the presence of both the bromophenyl group and the cyclohexenone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

823809-70-7

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

2-[2-(2-bromophenyl)ethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H15BrO/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1,3,5-7H,2,4,8-10H2

InChI Key

HFNYEHGBNQHFAE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CCC2=CC=CC=C2Br

Origin of Product

United States

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